molecular formula C25H27N5O2 B2590309 2-cyano-N-(4-methoxyphenethyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetamide CAS No. 380568-69-4

2-cyano-N-(4-methoxyphenethyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetamide

Cat. No.: B2590309
CAS No.: 380568-69-4
M. Wt: 429.524
InChI Key: BOTOINWJNYGGCQ-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methoxyphenethyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetamide is a complex organic compound that features a quinoxaline core, a piperidine ring, and a cyano group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methoxyphenethyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetamide likely involves multiple steps, including the formation of the quinoxaline core, the introduction of the piperidine ring, and the addition of the cyano group. Typical reaction conditions might include:

    Formation of Quinoxaline Core: This could involve the condensation of an o-phenylenediamine with a diketone.

    Introduction of Piperidine Ring: This might be achieved through nucleophilic substitution or reductive amination.

    Addition of Cyano Group: This could be done using cyanation reactions, possibly involving reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenethyl or piperidine moieties.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The quinoxaline core might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-cyano-N-(4-methoxyphenethyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity such as anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with a quinoxaline core, often studied for their biological activities.

    Piperidine Derivatives: Compounds containing a piperidine ring, known for their pharmacological properties.

    Cyano-Substituted Compounds: Compounds with a cyano group, which can influence biological activity and chemical reactivity.

Uniqueness

2-cyano-N-(4-methoxyphenethyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-cyano-N-[2-(4-methoxyphenyl)ethyl]-2-(3-piperidin-1-ylquinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-32-19-11-9-18(10-12-19)13-14-27-25(31)20(17-26)23-24(30-15-5-2-6-16-30)29-22-8-4-3-7-21(22)28-23/h3-4,7-12,20H,2,5-6,13-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTOINWJNYGGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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